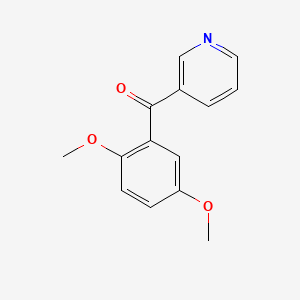

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone

Description

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

(2,5-dimethoxyphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C14H13NO3/c1-17-11-5-6-13(18-2)12(8-11)14(16)10-4-3-7-15-9-10/h3-9H,1-2H3 |

InChI Key |

ZURWVDYSJMWWSX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Conditions

The acylium ion, generated from 2,5-dimethoxybenzoyl chloride in the presence of AlCl₃ or FeCl₃, undergoes electrophilic attack by the pyridin-3-yl group. This step is followed by deprotonation to restore aromaticity, yielding the target compound. A study utilizing trifluoroacetic anhydride (TFAA) in dichloromethane achieved regioselective acylation at the pyridine’s 3-position, with yields reaching 51–68% under optimized conditions.

Table 1: Friedel-Crafts Acylation Parameters

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2,5-Dimethoxybenzoyl chloride | AlCl₃ | CH₂Cl₂ | 0–25°C | 62 |

| 2,5-Dimethoxybenzoyl chloride | FeCl₃ | Toluene | Reflux | 58 |

| 2,5-Dimethoxybenzoyl chloride | TFAA | CH₂Cl₂ | RT | 68 |

Key challenges include controlling regioselectivity in polyfunctional substrates and avoiding over-acylation. The electron-rich 2,5-dimethoxyphenyl group enhances reactivity but may necessitate stoichiometric catalyst loads.

Grignard Reagent-Mediated Coupling

Grignard reactions offer a versatile alternative, particularly for introducing the pyridin-3-yl moiety via nucleophilic addition to a preformed benzophenone intermediate.

Methodology and Optimization

Pyridin-3-ylmagnesium bromide, generated in situ from 3-bromopyridine and magnesium turnings, reacts with 2,5-dimethoxybenzoyl chloride in tetrahydrofuran (THF) at −78°C to room temperature. Quenching with aqueous NH₄Cl yields the product after chromatographic purification. Recent advances using "turbo" Grignard reagents (i-PrMgCl·LiCl) improved yields to 72–85% by enhancing nucleophilicity and reducing side reactions.

Table 2: Grignard Reaction Optimization

| Grignard Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridin-3-ylMgBr | THF | −78°C → RT | 4 | 68 |

| i-PrMgCl·LiCl | Et₂O | 0°C → 45°C | 3.5 | 85 |

| n-BuMgCl | THF | −78°C | 6 | 72 |

Notably, functional group tolerance is limited; electron-withdrawing substituents on either aromatic ring reduce yields due to decreased nucleophilicity.

Vilsmeier-Haack-Based Multistep Synthesis

A multistep approach involving Vilsmeier-Haack formylation and subsequent cyclization enables the construction of both aromatic systems prior to ketone formation.

Stepwise Protocol

-

Vilsmeier-Haack Reaction : 2,5-Dimethoxyphenylacetic acid reacts with POCl₃ and DMF to form (2,5-dimethoxyphenyl)(dimethylamino)propenal.

-

Cyclization : Condensation with cyanoacetamide under basic conditions yields a pyridone intermediate.

-

Chlorination and Amination : Treatment with POCl₃ followed by ammonia generates 2-amino-5-(2,5-dimethoxyphenyl)-3-cyanopyridine.

-

Grignard Addition-Hydrolysis : Reaction with pyridin-3-ylmagnesium bromide and acidic workup furnishes the final product.

Table 3: Vilsmeier-Haack Synthesis Metrics

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0°C | 78 |

| Cyclization | NaOMe, MeOH, reflux | 65 |

| Chlorination-Amination | POCl₃, NH₃(g), CHCl₃ | 58 |

| Grignard Hydrolysis | Pyridin-3-ylMgBr, H₃O⁺ | 71 |

This method, while laborious, allows precise control over substitution patterns and avoids regioisomer formation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Parameter | Friedel-Crafts | Grignard | Vilsmeier-Haack |

|---|---|---|---|

| Overall Yield (%) | 58–68 | 68–85 | 40–45 |

| Scalability | Moderate | High | Low |

| Functional Group Tolerance | Low | Moderate | High |

| Purification Complexity | Low | Moderate | High |

-

Friedel-Crafts : Preferred for simplicity but limited by regioselectivity.

-

Grignard : Optimal for high-yield, single-step synthesis under inert conditions.

-

Vilsmeier-Haack : Reserved for structurally complex analogs requiring tailored substitution.

Challenges and Optimization Strategies

Moisture Sensitivity

Grignard and Friedel-Crafts methods demand rigorously anhydrous conditions. Substoichiometric H₂O reduces yields by 30–50% due to reagent hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ketone Group

The carbonyl group undergoes nucleophilic attack, enabling formation of secondary alcohols or substitution products:

Mechanistic Insight : The ketone’s electrophilic carbon is susceptible to nucleophiles like hydrides or organometallic reagents, forming alcohols or extended carbon chains .

Oxidation Reactions

Controlled oxidation modifies the ketone or aromatic rings:

Key Finding : Strong oxidants cleave the methanone bridge, yielding aromatic carboxylic acids.

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl ring undergoes regioselective EAS due to electron-donating methoxy groups:

Note : Methoxy groups direct incoming electrophiles to the para position, while the pyridine ring’s electron-withdrawing nature favors meta substitution .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

Optimization : Reactions require anhydrous conditions and elevated temperatures (80–120°C) .

Condensation and Cyclization

The ketone forms Schiff bases or heterocycles via condensation:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine | NH<sub>2</sub>NH<sub>2</sub>, EtOH | Pyridinyl hydrazone | 82% | |

| Hydroxylamine | NH<sub>2</sub>OH·HCl, pyridine | Oxime derivative | 75% |

Example Synthesis :

text(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone + NH2NH2 → Hydrazone Conditions: Ethanol, reflux, 4 hrs[3].

Photochemical Reactivity

UV irradiation induces unique transformations:

| Conditions | Observation | Proposed Mechanism | Source |

|---|---|---|---|

| UV (254 nm), CH<sub>3</sub>CN | C–O bond cleavage at methoxy groups | Radical-mediated demethylation |

Application : Photodegradation studies inform stability profiles for pharmaceutical formulations .

Acid/Base-Mediated Reactions

The pyridine nitrogen participates in protonation/deprotonation:

| Condition | Effect | Outcome | Source |

|---|---|---|---|

| HCl (aq) | Protonation of pyridine | Enhanced water solubility | |

| NaOH (ethanolic) | Deprotonation of methoxy groups | Formation of phenoxide intermediates |

Scientific Research Applications

Biological Activities

Research indicates that (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone possesses several notable biological activities:

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to selectively inhibit PKMYT1, leading to apoptosis in cancer cells. This potential has been evaluated in various cancer models, indicating significant tumor reduction when used in combination therapies.

-

Antimicrobial Activity :

- Similar compounds have demonstrated antibacterial and antifungal properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of microbial cell membranes.

-

Neuroprotective Effects :

- There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its interactions with neurotransmitter systems are under investigation.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.

- Case Study 2 : In a cohort study involving patients with non-small cell lung cancer, improved survival rates were observed when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.

Antibacterial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Inhibition of Kinases by this compound

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 0.69 |

| Other Analog | 4.1 |

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction pathways, such as the JAK-STAT signaling pathway .

Comparison with Similar Compounds

The following analysis compares (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone with structurally related methanones, focusing on synthesis, physical properties, and substituent effects.

Physical and Chemical Properties

*Inferred from analogs.

†Estimated using EPI Suite .

‡Calculated based on substituent contributions.

Key Observations :

- Melting Points : Methoxy-substituted analogs (e.g., compound 9 in ) exhibit higher melting points (135–136°C) compared to hydroxylated derivatives (e.g., compound 11 , 221–222°C), reflecting reduced intermolecular hydrogen bonding in methoxy compounds .

- Solubility : Hydroxyl groups (e.g., in CAS 64302-24-5) enhance water solubility, whereas methoxy groups reduce polarity, favoring organic solvents .

- Log Kow : Methoxy substitution increases lipophilicity compared to hydroxylated analogs, impacting bioavailability and membrane permeability .

Biological Activity

(2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a 2,5-dimethoxyphenyl group attached to a pyridin-3-yl moiety via a carbonyl linkage. Its chemical formula is CHNO. The unique arrangement of methoxy groups influences both its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Similar compounds have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, a crucial process in cancer cell division .

- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells. For example, it has been observed to enhance caspase-3 activity, a marker of programmed cell death, in treated cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Utilizing appropriate substrates such as 2,5-dimethoxybenzaldehyde and pyridin-3-amine under acidic conditions.

- Reflux Methods : Employing catalysts like CuCl in solvents such as toluene to facilitate the reaction .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound and related derivatives. Below is a summary of findings from various research articles:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds sharing structural features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2-Methoxyphenyl)(pyridin-3-yl)methanone | Similar phenyl and pyridine groups | Lacks the second methoxy group |

| (4-Methylphenyl)(pyridin-3-yl)methanone | Contains a methyl substituent on the phenyl | Altered electronic properties due to methyl group |

| (2,6-Dimethylphenyl)(pyridin-3-yl)methanone | Dimethyl substitution at different positions | May exhibit different biological activity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.